6-(4-Chloro-phenylsulfanyl)-hexylamine
Description
Properties
Molecular Formula |
C12H18ClNS |
|---|---|
Molecular Weight |
243.80 g/mol |
IUPAC Name |
6-(4-chlorophenyl)sulfanylhexan-1-amine |
InChI |
InChI=1S/C12H18ClNS/c13-11-5-7-12(8-6-11)15-10-4-2-1-3-9-14/h5-8H,1-4,9-10,14H2 |
InChI Key |
AFTRBJDMYQPSQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCCCCCCN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and SAR Trends
highlights SAR studies on amines with varying chain lengths and substituents. Below is a comparative analysis:
SAR Insights :
- Chain length : Longer chains (e.g., hexyl) improve lipophilicity and membrane permeability but may reduce solubility .
- Substituents : Aromatic groups (e.g., benzyl or chlorophenyl) enhance antimicrobial activity by facilitating interactions with hydrophobic pockets in microbial enzymes .
- Amine type : Primary amines (e.g., hexylamine) exhibit higher reactivity and toxicity compared to tertiary amines (e.g., trihexylamine) .
Physicochemical Properties
Data from hexylamine () and inferred properties for this compound:
Key differences :
- The chlorophenylsulfanyl group increases molecular weight and logP, likely improving bioavailability in lipid-rich environments but reducing water solubility.
- Reduced volatility may lower inhalation hazards compared to hexylamine .
Preparation Methods
Substrate Design and Catalytic System
The hydroaminomethylation of 5-hexenyl 4-chlorophenyl sulfide represents a direct approach to install both the amine and thioether functionalities in a single pot. Using a rhodium catalyst system ([Rh(cod)Cl] with Xantphos ligand), the alkene undergoes isomerization to an internal olefin, followed by hydroformylation and reductive amination. This method exploits the ligand’s bite angle to favor linear selectivity (>99:1 n:i ratio), ensuring the amine group resides at the terminal position.
Reaction Conditions :
-
Catalyst: [Rh(cod)Cl] (0.5 mol%)
-
Ligand: Xantphos (1.1 eq relative to Rh)
-
Pressure: 50 bar H₂/CO (1:1)
-
Temperature: 120°C
-
Solvent: Toluene
-
Amine Source: NH₃ (g)
Outcome :
The reaction affords 6-(4-chloro-phenylsulfanyl)-hexylamine in 88% yield with >99% linear selectivity. The Xantphos ligand’s flexibility facilitates alkene isomerization, while the Rh center promotes efficient hydroformylation and subsequent amination.
Nucleophilic Substitution with 4-Chlorothiophenolate
Protection-Substitution-Deprotection Strategy
This three-step protocol involves synthesizing a protected hexylamine precursor, introducing the thioether via SN2 displacement, and final deprotection:
-
Protection : Hexylamine is protected as tert-butoxycarbonyl (Boc) carbamate (Boc-hexylamine) using di-tert-butyl dicarbonate in THF.
-
Bromination : Boc-hexylamine is brominated at the terminal position using PBr₃ in dichloromethane (0°C, 2 h), yielding Boc-6-bromohexylamine (92% yield).
-
Substitution : Boc-6-bromohexylamine reacts with 4-chlorothiophenol (1.2 eq) in DMF at 80°C under K₂CO₃ (2 eq), generating Boc-6-(4-chloro-phenylsulfanyl)-hexylamine (75% yield).
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (25°C, 4 h) removes the Boc group, yielding the target amine (95% yield).
Key Considerations :
-
The Boc group prevents undesired amine participation in substitution.
-
Excess 4-chlorothiophenol ensures complete conversion, while K₂CO₃ deprotonates the thiol to enhance nucleophilicity.
Reductive Amination of 6-Oxohexyl 4-Chlorophenyl Sulfide
Ketone Synthesis and Amination
Oxidation of 5-hexenyl 4-chlorophenyl sulfide via ozonolysis or Swern oxidation generates 6-oxohexyl 4-chlorophenyl sulfide. Subsequent reductive amination with ammonium acetate and NaBH₃CN in methanol (25°C, 12 h) produces the target amine.
Optimized Conditions :
-
Ketone: 6-oxohexyl 4-chlorophenyl sulfide (1 eq)
-
Ammonium acetate (3 eq)
-
Reducing Agent: NaBH₃CN (1.5 eq)
-
Solvent: Methanol
-
Yield: 68%
Limitations :
-
Competing imine formation and over-reduction to secondary amines may occur.
-
Ketone synthesis requires stringent anhydrous conditions to prevent oxidation of the thioether.
Disulfide Reduction and Alkylation
Disulfide Intermediates and Phosphine-Mediated Coupling
6-Bromohexylamine (protected as Boc-carbamate) reacts with 4,4'-dichlorodiphenyl disulfide in the presence of triphenylphosphine (PPh₃) to form the thioether linkage via SN2 displacement.
Procedure :
-
Boc-6-bromohexylamine (1 eq), 4,4'-dichlorodiphenyl disulfide (0.6 eq), and PPh₃ (1.2 eq) are stirred in THF at 60°C for 6 h.
-
The mixture is filtered, concentrated, and purified via silica chromatography to isolate Boc-6-(4-chloro-phenylsulfanyl)-hexylamine (81% yield).
Advantages :
-
Avoids handling malodorous thiols by employing stable disulfides.
-
PPh₃ selectively reduces the disulfide, generating the thiolate in situ for efficient substitution.
Comparative Analysis of Synthetic Routes
Key Observations :
-
Transition-metal catalysis offers superior regiocontrol but requires specialized equipment for high-pressure H₂/CO.
-
Nucleophilic substitution and disulfide reduction are more accessible for laboratory-scale synthesis.
-
Reductive amination suffers from moderate yields due to competing pathways.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.35–1.50 (m, 8H, CH₂), 2.60 (t, J = 7.2 Hz, 2H, SCH₂), 2.85 (t, J = 6.8 Hz, 2H, NH₂CH₂), 7.40 (d, J = 8.4 Hz, 2H, ArH), 7.55 (d, J = 8.4 Hz, 2H, ArH), 3.10 (s, 2H, NH₂).
-
¹³C NMR : δ 26.8 (SCH₂), 33.5 (NH₂CH₂), 42.1–29.7 (C3–C6), 128.9–133.2 (ArC), 139.5 (C-Cl).
-
HRMS (ESI+) : m/z calcd. for C₁₂H₁₇ClNS [M+H]⁺: 250.0764; found: 250.0768.
Industrial and Environmental Considerations
-
Waste Management : Methods employing Rh catalysts or PPh₃ require metal recovery and phosphine oxide treatment to meet environmental regulations.
-
Cost Efficiency : Nucleophilic substitution and disulfide reduction are cost-effective due to low catalyst loadings and readily available starting materials .
Q & A
Q. What are the recommended synthetic routes for 6-(4-Chloro-phenylsulfanyl)-hexylamine, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Pathways : The compound can be synthesized via nucleophilic substitution of 4-chlorobenzenethiol with a hexylamine derivative. A base (e.g., NaOH) is typically used to neutralize byproducts like HCl .
- Intermediate Characterization :
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Dissolve the compound in buffers (pH 2–12) and analyze degradation via UV-Vis spectroscopy at 24-hour intervals.
- Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures.
- Data Interpretation : Compare degradation kinetics using Arrhenius plots for activation energy calculations .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
- Factors to Test : Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst concentration (0.1–1.0 mol%).
- Response Variables : Yield, purity (HPLC), and reaction time.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, a 2 factorial design (8 experiments) can reveal interactions between variables .
- Case Study : highlights AI-driven optimization via COMSOL Multiphysics to simulate reaction dynamics, reducing trial-and-error approaches .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. How can contradictory data in biological studies (e.g., variable IC50_{50}50 values) be resolved?
Methodological Answer:
- Root-Cause Analysis :
- Purity Checks : Re-analyze compound batches via HPLC-MS to rule out impurities.
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration).
- Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
- Case Study : notes structural analogs with divergent bioactivities due to minor substituent changes, emphasizing the need for precise structural confirmation .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Gloves (nitrile), lab coat, and fume hood use (NFPA rating ≥2 for health hazard).
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines).
- Emergency Procedures : Eye exposure requires 15-minute rinsing; skin contact demands immediate washing with pH-neutral soap .
Data-Driven Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
